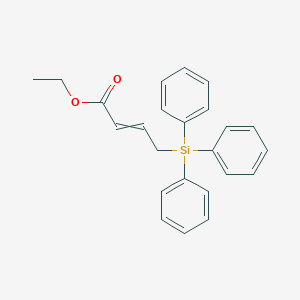
Ethyl 4-(triphenylsilyl)but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(triphenylsilyl)but-2-enoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a triphenylsilyl group attached to the but-2-enoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to prepare ethyl 4-(triphenylsilyl)but-2-enoate involves the esterification of 4-(triphenylsilyl)but-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Alkylation of Enolate Ions: Another method involves the alkylation of the enolate ion derived from ethyl acetoacetate with a suitable triphenylsilyl halide.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems to optimize yield and efficiency. The use of high-purity reagents and stringent reaction conditions ensures the production of high-quality product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Ethyl 4-(triphenylsilyl)but-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the triphenylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl 4-(triphenylsilyl)but-2-enoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies .
Biology: In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis or silyl group transfer. It can also be used in the development of new biochemical assays .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its stability and reactivity make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of ethyl 4-(triphenylsilyl)but-2-enoate involves its interaction with molecular targets through its ester and silyl functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the silyl group can participate in silylation reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(triphenylsilyl)but-2-enoate: This compound is similar but has a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to the presence of the triphenylsilyl group, which imparts distinct steric and electronic effects. This makes it a valuable compound for studying the influence of silyl groups on chemical reactivity and for developing new synthetic methodologies .
Eigenschaften
CAS-Nummer |
478931-42-9 |
|---|---|
Molekularformel |
C24H24O2Si |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
ethyl 4-triphenylsilylbut-2-enoate |
InChI |
InChI=1S/C24H24O2Si/c1-2-26-24(25)19-12-20-27(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23/h3-19H,2,20H2,1H3 |
InChI-Schlüssel |
XAAQWGGCYVVVCH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


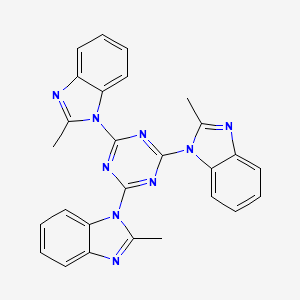
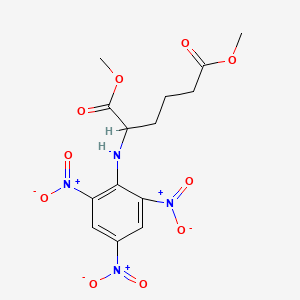
![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid](/img/structure/B14247070.png)
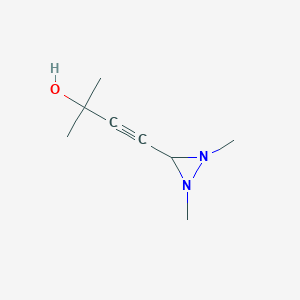
![Methyl 3-{3-[(Z)-(1-hydroxypyridin-2(1H)-ylidene)amino]propoxy}benzoate](/img/structure/B14247083.png)
![2-Cyclohexyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14247086.png)
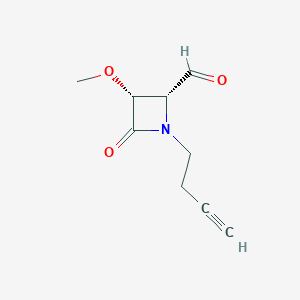


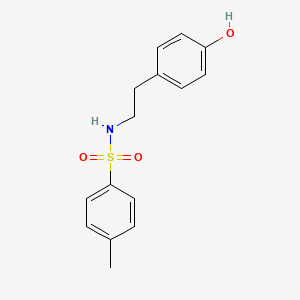
![3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14247104.png)
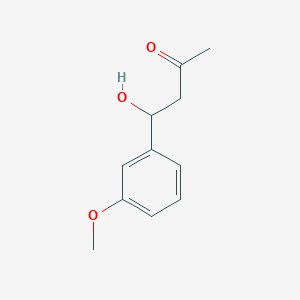

![1-[2-(Hydroxymethyl)phenyl]propan-1-one](/img/structure/B14247117.png)
